N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structural features, including a bipyridine moiety and a pyridazinone unit, which contribute to its potential biological activities. The compound is primarily utilized in scientific research, particularly in medicinal chemistry, due to its promising pharmacological properties.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical development. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. The molecular formula for this compound is , with a molecular weight of approximately 357.41 g/mol.
The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves several key steps:
These methods leverage established organic synthesis techniques, ensuring high yields and purity of the final product.
The molecular structure of N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C19H23N3O4/c1-2-25-15-7-5-14(6-8-15)17-9-10-19(24)22(21-17)13-18(23)20-12-16-4-3-11-26-16/h5-10,16H,2-4,11-13H2,1H3,(H,20,23)This notation provides a systematic way to describe the molecule's structure and composition.
The compound features a bipyridine system that enhances its electronic properties and potential interactions with biological targets. The presence of the 6-oxopyridazinone adds to its structural complexity and may influence its reactivity and binding affinity in biological systems.
N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions typical for amides and heterocyclic compounds:
These reactions are essential for exploring modifications that could enhance the compound's biological activity.
The mechanism of action for N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is not fully elucidated but is hypothesized to involve:
Experimental data from biological assays would provide insights into its precise mechanism of action.
N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide exhibits several notable physical properties:
The chemical properties include:
Relevant data on these properties are crucial for handling and application in research settings.
N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1